7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
7-Deazaadenine: A derivative of adenine with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
7-(4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDKs and other enzymes makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4/c1-3-13-23-21-20-19(17-7-5-4-6-8-17)14-26(22(20)25-15-24-21)18-11-9-16(2)10-12-18/h4-12,14-15H,3,13H2,1-2H3,(H,23,24,25) |
InChI Key |
IDYJLQUSXBCYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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